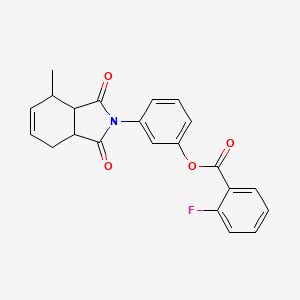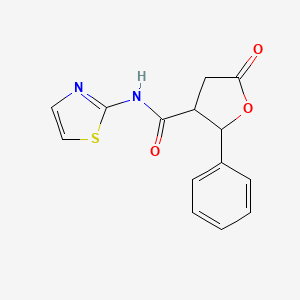
N-(4-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide
Description
Synthesis Analysis
The synthesis of cyclopropanecarboxamide derivatives, including those similar to N-(4-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide, involves specific methods that enable the introduction of various substituents to the cyclopropane core. For example, the synthesis of conformationally restricted analogs of milnacipran, which shares a similar cyclopropane structure, indicates the complexity and specificity of synthetic approaches used in generating these compounds (Shuto et al., 1996). These methods are crucial for achieving the desired stereochemistry and functional groups essential for the compound's activity and properties.
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide derivatives is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, providing a strained and rigid framework. This structural feature is crucial for the compound's interaction with biological targets and its chemical behavior. Theoretical analyses, such as those performed on related compounds, highlight the conformational preferences influenced by substituents attached to the cyclopropane core, demonstrating the importance of molecular structure in determining the compound's properties and reactivity (Casanovas et al., 2003).
Chemical Reactions and Properties
Cyclopropanecarboxamide derivatives participate in various chemical reactions that modify their structure and properties. The reactivity of these compounds can be influenced by the presence of the cyclopropane ring and the nature of the substituents. Studies on similar compounds show the development of novel reactions and the synthesis of derivatives with specific properties, such as anticonvulsant activity, indicating the potential for chemical modification and functionalization of the cyclopropane core (Lambert et al., 1995).
Physical Properties Analysis
The physical properties of N-(4-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide, such as solubility, melting point, and crystal structure, are determined by its molecular structure. X-ray diffraction studies of similar compounds provide insights into the crystal packing, hydrogen bonding, and overall molecular conformation, which are essential for understanding the compound's behavior in solid state and its interactions with other molecules (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of cyclopropanecarboxamide derivatives, including reactivity, stability, and interactions with biological molecules, are crucial for their potential applications. The structure-activity relationship studies, such as those conducted on NMDA receptor antagonists with a similar cyclopropane structure, provide valuable information on how modifications in the molecular structure affect the compound's biological activity and chemical behavior (Shuto et al., 1998).
properties
IUPAC Name |
N-(4-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-2-18-13-15-21(16-14-18)25-23(26)22-17-24(22,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,22H,2,17H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYYGQHQYQVWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B4011165.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2,6-dichlorobenzyl)glycinamide](/img/structure/B4011172.png)

![1-butyl-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4011176.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4011182.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4011184.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4-[(4-methylbenzyl)amino]benzamide](/img/structure/B4011196.png)
![N-(4-bromo-2-ethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011210.png)
![methyl 3-(3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4011216.png)
![2-fluoro-N-[3-({[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}amino)-3-oxopropyl]benzamide](/img/structure/B4011226.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}propanamide](/img/structure/B4011236.png)
